4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine

説明

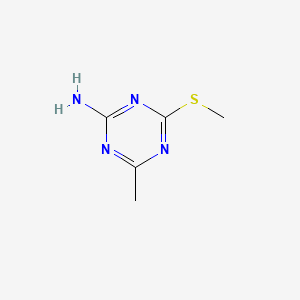

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family It is characterized by a triazine ring substituted with a methyl group at the 4-position, a methylthio group at the 6-position, and an amino group at the 2-position

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyanuric chloride with methylamine and methyl mercaptan under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms are replaced by the amino and methylthio groups.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

化学反応の分析

Types of Reactions: 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the methylthio group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: De-methylthio derivatives.

Substitution: Alkylated or acylated derivatives.

科学的研究の応用

Agricultural Applications

Herbicide and Pesticide Development

This compound has been explored as a potential herbicide and pesticide due to its ability to inhibit specific biochemical pathways in plants and pests. Research indicates that triazine derivatives can disrupt photosynthesis and other metabolic processes in target organisms, making them effective in controlling unwanted vegetation and pests.

Fungicidal Properties

Studies have shown that derivatives of 4-methyl-6-(methylthio)-1,3,5-triazin-2-amine exhibit antifungal activity. This property can be harnessed to develop fungicides that protect crops from fungal infections, thus enhancing agricultural productivity.

Pharmaceutical Applications

Anticancer Activity

Research has demonstrated that this compound derivatives possess cytotoxic properties against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest, which are critical for inhibiting tumor growth .

Neuroprotective Effects

Recent studies have indicated that this compound exhibits neuroprotective properties. It has been tested for its ability to protect neuronal cells from oxidative stress and inflammation, suggesting potential applications in treating neurodegenerative diseases.

Antiviral Properties

The compound's structural features allow it to interact with viral proteins, potentially inhibiting viral replication. This opens avenues for developing antiviral agents targeting various viral infections.

Chemical Synthesis and Modifications

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions enables the creation of more complex molecules with enhanced biological activities. For instance, modifications on the triazine ring can lead to derivatives with improved pharmacological profiles .

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of synthesized compounds based on this compound against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values ranging from 3.6 µM to 11.0 µM, demonstrating significant anticancer activity. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents in enhancing efficacy against tumor cells .

Case Study 2: Neuroprotection Research

In another study focusing on neuroprotection, researchers synthesized a series of triazine-pyrimidine hybrids derived from this compound. These compounds were tested on human microglial and neuronal cell models, revealing promising neuroprotective effects through mechanisms involving reduced oxidative stress and inflammation.

作用機序

The mechanism of action of 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with key residues. The compound’s structure allows it to form stable complexes with metal ions, which can be exploited in various catalytic processes.

類似化合物との比較

2-Methylthio-4,6-diamino-1,3,5-triazine: Similar structure but with two amino groups.

4-Methyl-6-(ethylthio)-1,3,5-triazin-2-amine: Similar structure but with an ethylthio group instead of a methylthio group.

2,4-Diamino-6-methylthio-1,3,5-triazine: Similar structure but with two amino groups and one methylthio group.

Uniqueness: 4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications where other similar compounds may not be as effective.

生物活性

4-Methyl-6-(methylthio)-1,3,5-triazin-2-amine is a heterocyclic compound belonging to the triazine family, characterized by a triazine ring with significant biological activity. This compound has been studied for its potential applications in various fields, including pharmaceuticals and agriculture. Its unique structure allows it to interact with biological systems in ways that may inhibit certain enzymes or act as a ligand in biochemical assays.

The molecular formula of this compound is CHNS, with a molecular weight of 156.21 g/mol. The presence of both methyl and methylthio groups enhances its reactivity and biological potential. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which are crucial for its applications in organic synthesis and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may inhibit enzyme activity by binding to the active site or interacting with key residues within the enzyme's structure. This interaction can lead to the modulation of various biochemical pathways, including those involved in cancer and metabolic disorders.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antimicrobial Activity

The compound has shown potential antimicrobial properties against various pathogens. Studies have indicated its effectiveness in inhibiting bacterial growth and may serve as a basis for developing new antimicrobial agents.

2. Anticancer Properties

Several studies have explored the anticancer effects of this compound. It has been evaluated for its cytotoxic activity against different cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results suggest that it may induce apoptosis and inhibit cell proliferation in these cancer types.

3. Enzyme Inhibition

this compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it may inhibit acetylcholinesterase, which is relevant in neuropharmacology.

Research Findings and Case Studies

A review of recent literature reveals significant findings regarding the biological activity of this compound:

特性

IUPAC Name |

4-methyl-6-methylsulfanyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4S/c1-3-7-4(6)9-5(8-3)10-2/h1-2H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQORBMDQIUWHGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC(=N1)SC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50182007 | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27622-90-8 | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027622908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2-amine, 4-methyl-6-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50182007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。